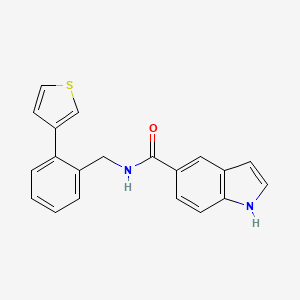

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide

Description

Properties

IUPAC Name |

N-[(2-thiophen-3-ylphenyl)methyl]-1H-indole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c23-20(15-5-6-19-14(11-15)7-9-21-19)22-12-16-3-1-2-4-18(16)17-8-10-24-13-17/h1-11,13,21H,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAHNGJXAPZUBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC3=C(C=C2)NC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This method is favored for its mild reaction conditions and high yields .

-

Suzuki-Miyaura Coupling

Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol).

Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at temperatures ranging from 50°C to 100°C.

-

Condensation Reactions

Reagents: Thiophene derivatives, benzyl halides, indole derivatives, and appropriate condensing agents (e.g., phosphorus pentasulfide for Paal-Knorr synthesis).

Conditions: These reactions often require heating and can be performed in solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The Suzuki-Miyaura coupling reaction is particularly suitable for industrial applications due to its scalability and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Products: Oxidized derivatives of the thiophene or indole rings.

-

Reduction

Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Conditions: Conducted in inert solvents like tetrahydrofuran (THF) or diethyl ether.

Products: Reduced forms of the compound, potentially altering the aromaticity of the rings.

-

Substitution

Reagents: Nucleophiles or electrophiles depending on the desired substitution.

Conditions: Varies widely, but often involves heating and the use of polar solvents.

Products: Substituted derivatives with functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

Medicinal Chemistry

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide has shown promise as a candidate for drug development due to its structural similarity to biologically active compounds. It has been investigated for its potential applications in treating various diseases:

- Anticancer Activity : Recent studies have evaluated derivatives of indole compounds against cancer cell lines, including HCT-116 (colon cancer), demonstrating significant antiproliferative effects . The mechanism of action involves modulation of cell cycle progression and induction of apoptosis in cancer cells.

- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating potential as an antimicrobial agent . This is particularly relevant in the context of rising antibiotic resistance.

The biological evaluation of this compound has revealed several mechanisms through which it may exert its effects:

- Cell Cycle Modulation : Studies indicate that the compound can influence cell cycle dynamics in cancer cells, leading to growth inhibition .

- Mechanisms of Antitumor Activity : Research has focused on understanding how this compound interacts with cellular pathways involved in tumor growth and metastasis, providing insights into its potential as a therapeutic agent.

Material Science

Beyond biological applications, this compound is also explored for its utility in material science:

- Organic Electronics : The compound's electronic properties make it suitable for applications in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). Its stability and electronic characteristics are advantageous for developing advanced materials.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

Mechanism of Action

The mechanism of action of N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety is known to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological macromolecules. The thiophene ring may contribute to the compound’s electronic properties, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide can be compared to other compounds with similar structures:

-

N-(2-(thiophen-3-yl)benzyl)isonicotinamide

- Similar structure with an isonicotinamide group instead of the indole moiety.

- May exhibit different biological activities and electronic properties.

-

N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide

-

Thiophene-based drugs

The uniqueness of this compound lies in its combination of the thiophene and indole moieties, which confer distinct electronic and structural characteristics, making it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound consists of an indole moiety, a thiophene ring, and a benzyl group. The presence of these functional groups contributes to its stability and biological activity. The compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which allows for high yields under mild conditions.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole have been shown to inhibit the growth of various cancer cell lines, including A549 (lung cancer) and others . The mechanism often involves the induction of apoptosis and cell cycle arrest.

A study highlighted that certain indole derivatives activated pathways leading to cell death in cancer cells, suggesting that this compound could exhibit similar effects .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated. For example, indolylquinazolinone derivatives demonstrated high activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) as low as 1 μg/mL against MRSA strains . While specific data for this compound is limited, its structural similarity suggests potential antimicrobial properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. Below is a summary table comparing its properties with similar derivatives:

Case Studies and Research Findings

Several studies have explored the biological activities of indole-based compounds:

- Induction of Apoptosis : Compounds similar to this compound were found to induce apoptosis in cancer cells by increasing levels of cleaved caspase-3 and Bax while decreasing Bcl-2 expression .

- Antimicrobial Efficacy : Research on indole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus, showcasing their potential as therapeutic agents against resistant strains .

- Multi-target Kinase Inhibition : Some studies indicate that modifications to indole structures can enhance their ability to inhibit multiple kinases involved in cancer progression, suggesting that this compound may also possess similar multi-targeting capabilities .

Q & A

Q. What are the established synthetic routes for N-(2-(thiophen-3-yl)benzyl)-1H-indole-5-carboxamide?

Q. Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene C-H coupling at δ 7.2–7.5 ppm, indole NH at δ ~10.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 349.12) .

- IR : Amide C=O stretch at ~1650 cm⁻¹ and indole N-H at ~3400 cm⁻¹ .

- X-ray Crystallography : Mercury software (CCDC) can analyze crystal packing and hydrogen-bonding networks .

Q. What biological activities are predicted based on structural analogs?

Methodological Answer: Structural analogs (e.g., indole-thiophene hybrids) exhibit:

- Anticancer activity : Inhibition of kinases (IC₅₀ ~1–10 µM) via π-π stacking with ATP-binding pockets .

- Anti-inflammatory effects : COX-2 suppression (IC₅₀ ~5 µM) due to hydrophobic interactions with catalytic sites .

- Antimicrobial potential : Disruption of bacterial membranes via lipophilic thiophene interactions . Validation : Use in vitro assays (e.g., MTT for cytotoxicity, ELISA for cytokine profiling) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yield by 15–20% via uniform heating .

- Solvent optimization : Switch from DMF to ionic liquids (e.g., [BMIM]BF₄) enhances amide coupling efficiency (yield >85%) .

- Catalyst screening : Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of thiophene precursors (yield ~90%) .

Data Comparison :

| Method | Time | Yield | Advantage |

|---|---|---|---|

| Conventional | 24h | 65% | Low cost |

| Microwave | 1h | 80% | Scalability |

| Ionic liquid | 6h | 85% | Eco-friendly |

Q. What computational strategies predict target interactions and resolve data contradictions?

Methodological Answer:

- Molecular docking (AutoDock/Vina) : Predicts binding modes with VEGFR-2 (∆G ~-9.5 kcal/mol) and identifies critical residues (e.g., Lys868 for H-bonding) .

- MD simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding .

- QSAR models : Correlate logP values (>3.5) with enhanced blood-brain barrier penetration for neuroactivity studies .

Contradiction Resolution :

- Discrepancies in IC₅₀ values (e.g., kinase assays vs. cell-based tests) arise from assay conditions (e.g., ATP concentration). Normalize data using Z-score or standardized protocols .

Q. How to design experiments to validate epigenetic modulation by this compound?

Methodological Answer:

- In vitro histone deacetylase (HDAC) assays : Measure inhibition via fluorometric substrates (e.g., Boc-Lys(Ac)-AMC; IC₅₀ reported ~2 µM for analogs) .

- ChIP-seq : Profile histone acetylation (H3K27ac) in treated vs. untreated cancer cell lines (e.g., MCF-7) .

- RNA interference : Knock down HDAC1/2 to confirm compound specificity via rescue experiments .

Experimental Workflow :

- Treat cells (24h) → Extract chromatin → Perform ChIP-seq → Analyze differential acetylation peaks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.